molecular formula C20H17NO4S3 B4945369 [4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate

[4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate

Cat. No.: B4945369
M. Wt: 431.6 g/mol
InChI Key: ZGXVNTNXZOMUKI-QGOAFFKASA-N
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Description

[4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate is a complex organic compound that features a thiazolidinone core, a phenyl group, and a methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate typically involves multiple steps. One common method starts with the preparation of the thiazolidinone core, which can be synthesized by the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions. The resulting thiazolidinone is then reacted with a phenyl derivative to introduce the phenyl group. Finally, the methylbenzenesulfonate moiety is introduced through a sulfonation reaction using methylbenzenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The phenyl and methylbenzenesulfonate groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, [4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate has shown potential as an antimicrobial agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .

Industry

In industry, this compound is used in the development of chemical sensors. Its ability to undergo specific reactions with target analytes makes it useful in detecting and quantifying various substances .

Mechanism of Action

The mechanism of action of [4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the phenyl and methylbenzenesulfonate groups can enhance the compound’s binding affinity to specific receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate lies in its thiazolidinone core, which imparts distinct chemical reactivity and biological activity. This core structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

[4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S3/c1-3-12-21-19(22)18(27-20(21)26)13-15-6-8-16(9-7-15)25-28(23,24)17-10-4-14(2)5-11-17/h3-11,13H,1,12H2,2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXVNTNXZOMUKI-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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